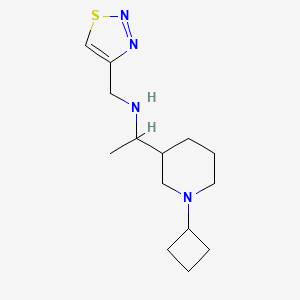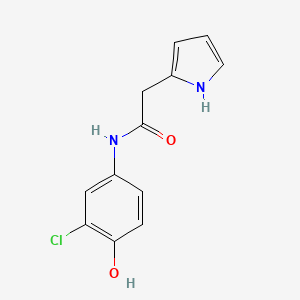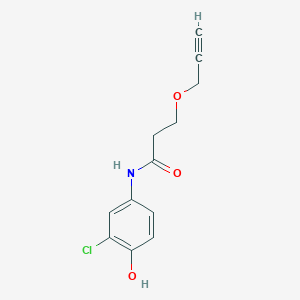
1-(1-cyclobutylpiperidin-3-yl)-N-(thiadiazol-4-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-cyclobutylpiperidin-3-yl)-N-(thiadiazol-4-ylmethyl)ethanamine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CTME and is known for its ability to interact with various receptors in the brain, making it a promising candidate for pharmacological research.
Wirkmechanismus
CTME works by modulating the activity of various neurotransmitters in the brain. It has been found to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of mood and motivation. Additionally, CTME has been found to act as an agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
CTME has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which can lead to an increase in motivation and pleasure. Additionally, CTME has been found to decrease the release of serotonin, which can lead to a decrease in anxiety and stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CTME is its ability to interact with multiple receptors in the brain, making it a versatile tool for research. Additionally, CTME has been found to have a relatively low toxicity, making it a safe compound for use in laboratory experiments. However, one limitation of CTME is that it has a relatively short half-life, meaning that its effects may be short-lived.
Zukünftige Richtungen
There are a number of potential future directions for research on CTME. One area of interest is the development of CTME-based drugs for the treatment of depression, anxiety, and addiction. Additionally, further research is needed to fully understand the mechanism of action of CTME and its interactions with various receptors in the brain. Finally, there is potential for CTME to be used as a tool in neuroscience research, helping to further our understanding of the brain and its functions.
Synthesemethoden
The synthesis of CTME involves the reaction of 1-cyclobutylpiperidine-3-carboxylic acid with thiadiazol-4-ylmethylamine, followed by the reduction of the resulting amide using sodium borohydride. The final product is obtained through the alkylation of the amine with 2-chloroethylamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
CTME has been found to interact with various receptors in the brain, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the α2-adrenergic receptor. This makes it a promising candidate for research into the treatment of various neurological disorders, including depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
1-(1-cyclobutylpiperidin-3-yl)-N-(thiadiazol-4-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4S/c1-11(15-8-13-10-19-17-16-13)12-4-3-7-18(9-12)14-5-2-6-14/h10-12,14-15H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBIJKZKMKEKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2CCC2)NCC3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,4-dimethoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647953.png)
![3-hydroxy-N-[5-methyl-1-(3-methylbutyl)pyrazol-4-yl]benzamide](/img/structure/B7647955.png)
![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7647959.png)

![N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647980.png)
![N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide](/img/structure/B7647983.png)
![(4-chlorophenyl)-[4-[[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]piperidin-1-yl]methanone](/img/structure/B7647991.png)

![N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide](/img/structure/B7648012.png)
![N-(3-chloro-4-hydroxyphenyl)-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]propanamide](/img/structure/B7648016.png)

![1,3-dimethyl-N-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7648039.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648050.png)
![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648054.png)